N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-4-ACETAMIDOBENZAMIDE
Overview
Description
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-acetamidobenzamide is a complex organic compound with a molecular formula of C22H22N2O3S This compound is characterized by the presence of a benzyl group, a methyl group, and a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamidobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-acetamidobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzyl(methyl)sulfamoyl Intermediate: This step involves the reaction of benzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine to form the benzyl(methyl)sulfamoyl intermediate.
Coupling with 4-Acetamidobenzoic Acid: The intermediate is then coupled with 4-acetamidobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-acetamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-acetamidobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-acetamidobenzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit cytosolic phospholipase A2α by binding to its active site, thereby preventing the release of arachidonic acid and subsequent production of inflammatory mediators . This inhibition can lead to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-bromobenzamide: Similar structure but with a bromine atom instead of an acetamido group.
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}acetamide: Lacks the additional benzamide moiety.
Uniqueness
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-acetamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes like cytosolic phospholipase A2α sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
4-acetamido-N-[4-[benzyl(methyl)sulfamoyl]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-17(27)24-20-10-8-19(9-11-20)23(28)25-21-12-14-22(15-13-21)31(29,30)26(2)16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHLDQSDSLLHSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.